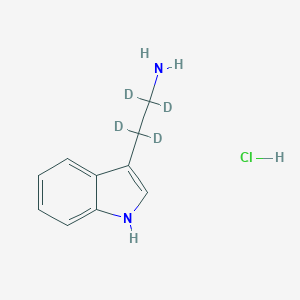

Tryptamine-d4 Hydrochloride

Übersicht

Beschreibung

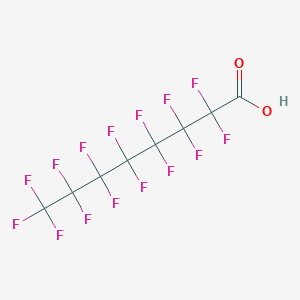

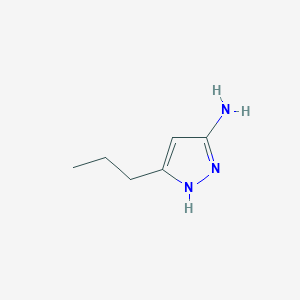

Tryptamine derivatives, including Tryptamine-d4 Hydrochloride, are a class of compounds that have been extensively studied due to their biological significance and potential therapeutic applications. Tryptamine itself is a monoamine alkaloid that serves as a backbone for many neurotransmitters and psychoactive substances. The hydrochloride salt form, such as Tryptamine Hydrochloride, is often used in research to ensure stability and facilitate handling of the compound .

Synthesis Analysis

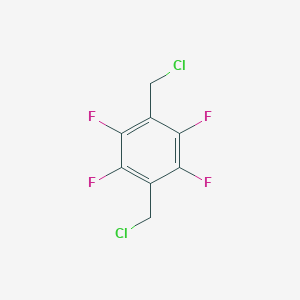

The synthesis of Tryptamine derivatives can be complex, involving multiple steps and catalysts. One notable method for the chlorocyclization of tryptamine derivatives utilizes a cooperative catalyst system comprising diphenyl diselenide and iodine. This method has been shown to efficiently convert various tryptamine derivatives into C3a-chlorohexahydropyrrolo[2,3-b]indoles, which are valuable intermediates for the synthesis of complex molecules. This approach has been applied in the formal total syntheses of natural products such as (-)-psychotriasine and (-)-acetylardeemin, demonstrating its utility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of Tryptamine Hydrochloride has been elucidated through X-ray diffraction methods. The compound crystallizes in an orthorhombic space group with specific lattice parameters. The structure reveals that the ethylamine side chain attached to the indole ring adopts a folded configuration. Additionally, the nitrogen atom of the indole ring participates in hydrogen bonding with chloride ions, contributing to the stability of the crystal structure. This intricate network of hydrogen bonds forms a three-dimensional structure that is crucial for the compound's stability .

Chemical Reactions Analysis

Tryptamine and its derivatives can undergo various chemical reactions, one of which involves the oxidation of 5-hydroxytryptamine to form tryptamine-4,5-dione (T-4,5-D). This compound is of particular interest because it can irreversibly inhibit tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis. The inactivation of TPH by T-4,5-D is believed to occur through covalent modification of the enzyme's active site cysteine residues. This reaction is significant because it may contribute to the serotonergic neurotoxicity observed with substances like methamphetamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tryptamine Hydrochloride are influenced by its molecular structure. The presence of the hydrochloride group enhances the compound's solubility in water, making it more amenable to various experimental conditions. The crystal structure analysis provides insights into the compound's stability, showing how the hydrogen bonding network contributes to its robustness. The reactivity of tryptamine derivatives, as demonstrated by the formation of T-4,5-D, highlights the susceptibility of the indole ring to oxidative stress, which is a critical consideration in the context of neurotoxicity and drug metabolism .

Wissenschaftliche Forschungsanwendungen

Hallucinogenic Properties and Receptor Interactions

Tryptamines, including Tryptamine-d4 Hydrochloride, are known for their hallucinogenic properties. They are primarily agonists of the 5-HT2A receptor, causing profound changes in perception, mood, and thought. Tryptamine derivatives like psilocybin and N,N-dimethyltryptamine (DMT) have been used in various sociocultural and ritual contexts (Araújo et al., 2015). Newer synthetic tryptamines have emerged as recreational drugs, demonstrating hallucinogenic effects similar to classic serotonergic hallucinogens but also exhibiting MDMA-like properties (Rickli et al., 2016).

Influence on Gut Microbiota

Tryptamine produced by gut bacteria can affect gastrointestinal function. Studies have shown that tryptamine can activate the 5-HT4 receptor in the colonic epithelium, influencing colonic secretion and potentially playing a role in gut motility (Bhattarai et al., 2018).

Neurochemical Changes

Tryptamine derivatives are known to induce neurochemical changes, such as alterations in serotonin levels. For example, tryptamine-4,5-dione, a neurotoxic derivative, can lead to depletion of serotonin without eliminating serotoninergic nerve terminals (Chen et al., 1992).

Corrosion Inhibition

Interestingly, tryptamine has been studied for its application in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiency (Lowmunkhong et al., 2010).

Algicidal Activity

Tryptamine has also been identified as having algicidal properties, potentially serving as an efficient and environmentally friendly alternative to traditional algicides like copper sulfate in controlling harmful cyanobacterial blooms (Zhang et al., 2016).

Detection and Bioanalysis

The analytical characterization of tryptamines, including their deuterated forms, is vital for both clinical and forensic applications. This includes studies on their mass spectra and methods for detecting their presence in biological samples (Shaw et al., 1977).

Wirkmechanismus

Target of Action

Tryptamine-d4 Hydrochloride, a deuterium-labeled form of Tryptamine Hydrochloride, is a monoamine alkaloid . It is believed to play a role as a neuromodulator or neurotransmitter . The primary targets of Tryptamine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain .

Mode of Action

This compound interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . .

Biochemical Pathways

One pathway leading to the bioactive auxin, indole-3-acetic acid (IAA), is known as the tryptamine pathway . This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA .

Result of Action

The effects of this compound are mediated by the 5-HT 2A receptor . It may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors

Safety and Hazards

Zukünftige Richtungen

Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug overdoses may be underestimated . Although their prevalence was low, it is increasing . There are few published data on the many new compounds, their mechanisms of action, onset and duration of action, toxicity, signs and symptoms of intoxication and analytical methods to identify tryptamines and their metabolites . Therefore, more research is needed in this area to understand the potential health risks and public security threats posed by these substances .

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFBGNBTTMPNIG-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481881 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

340257-60-5 | |

| Record name | Tryptamine-d4 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)